4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole
Overview
Description
4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two cyanophenyl groups attached to the 4 and 7 positions of the benzothiadiazole core. Benzothiadiazoles are known for their electron-accepting properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
Mechanism of Action
Target of Action
Similar compounds with phenanthroline structures have been found to bind to lewis acid centers such as those of metal cations . These compounds are classified as pyridyls and have found applications in various fields .
Mode of Action
It’s synthesized from a palladium mediated coupling between 4-cyanobenzene boronic acid and 4,7-bis(4-bromophenyl)-[1,10]phenanthroline . The crystal packing of the compound consists primarily of electronic charge interactions between the cyano moieties .
Result of Action
Phenanthroline derivatives have found applications in enzyme inhibition, creation of luminescent compounds with a wide variety of metal centers, for the photometric determination of the ferrous ion and determination of organometallic reagents, and in various types of organic electronics .
Action Environment
It’s worth noting that during cooling, the structure of the compound experiences a reversible phase transition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole typically involves a palladium-catalyzed coupling reaction. One common method is the Suzuki coupling reaction, where 4-cyanobenzene boronic acid is reacted with 4,7-dibromo-2,1,3-benzothiadiazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The cyanophenyl groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Oxidation and Reduction: The benzothiadiazole core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Solvents: Organic solvents like toluene, DMF, or dichloromethane are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiadiazoles, while cyclization reactions can produce polycyclic aromatic compounds.
Scientific Research Applications
4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole has several applications in scientific research:
Organic Electronics: Used as an electron-accepting material in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Sensing: Employed in the development of chemical sensors due to its fluorescence properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Material Science: Incorporated into polymers and other materials to enhance their electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole: Similar structure but with bromine atoms instead of cyanide groups.
4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole: Contains methoxy groups instead of cyanide groups.
4,7-Bis(4-nitrophenyl)-2,1,3-benzothiadiazole: Contains nitro groups instead of cyanide groups.
Uniqueness
4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole is unique due to the presence of cyanide groups, which significantly enhance its electron-accepting properties compared to other similar compounds. This makes it particularly valuable in applications requiring efficient charge transfer and stabilization.
Properties
IUPAC Name |
4-[4-(4-cyanophenyl)-2,1,3-benzothiadiazol-7-yl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4S/c21-11-13-1-5-15(6-2-13)17-9-10-18(20-19(17)23-25-24-20)16-7-3-14(12-22)4-8-16/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZHMPIBNBPDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80833252 | |
Record name | 4,4'-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80833252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867349-78-8 | |
Record name | 4,4'-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80833252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.